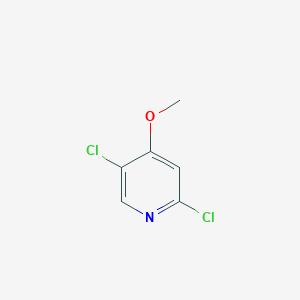

2,5-Dichloro-4-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives hold a unique and significant position in the landscape of chemical research, particularly in medicinal and materials science. ajrconline.orgresearchgate.net The pyridine nucleus is a fundamental component of numerous natural products, including vitamins like niacin and alkaloids such as nicotine. ajrconline.orgnih.gov Its incorporation into molecules is a key strategy in drug discovery, as it can enhance pharmacokinetic properties like solubility and bioavailability. ajrconline.org

The versatility of the pyridine scaffold allows for its easy conversion into a wide range of functional derivatives, making it one of the most extensively used frameworks in drug design and synthesis. nih.gov Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, leading to their use in a variety of therapeutic agents. openaccessjournals.comrsc.org Beyond pharmaceuticals, pyridine derivatives are crucial in the development of agrochemicals, functional nanomaterials, and as ligands in organometallic catalysis. nih.govrsc.org The continuous exploration of novel pyridine structures is driven by the need to address challenges such as antimicrobial resistance. openaccessjournals.com

Overview of Halogenated and Alkoxylated Pyridines as Synthetic Scaffolds

Halogenated and alkoxylated pyridines are particularly valuable intermediates in organic synthesis. The presence of halogen atoms (such as chlorine) and alkoxy groups (such as methoxy) on the pyridine ring significantly influences its electronic properties and reactivity. cymitquimica.com Halogens act as leaving groups, making the pyridine ring susceptible to nucleophilic substitution reactions, which is a primary method for introducing further functional groups. nih.gov

The position of these substituents is crucial. For instance, halogens at the C-2 and C-4 positions are typically more reactive towards nucleophilic substitution. nih.gov The introduction of an alkoxy group, like the methoxy (B1213986) group in 2,5-Dichloro-4-methoxypyridine, alters the electron density of the ring, which can direct the regioselectivity of subsequent reactions. thieme-connect.comresearchgate.net This dual functionalization allows for a stepwise and controlled synthesis of complex, multi-substituted pyridine derivatives. orgsyn.org The strategic placement of both electron-withdrawing halogens and an electron-donating methoxy group creates a unique electronic environment, enabling a diverse range of chemical transformations. These scaffolds are foundational in synthesizing compounds for medicinal chemistry, agrochemicals, and material science. chemimpex.comchemimpex.com

Rationale for Focused Investigation on this compound

The specific substitution pattern of this compound makes it a compound of considerable interest for advanced organic synthesis. It combines the key features of both halogenated and alkoxylated pyridines, offering a versatile platform for constructing complex molecular architectures. The two chlorine atoms at positions 2 and 5 provide distinct reactive sites for nucleophilic substitution, potentially allowing for sequential and regioselective functionalization.

The methoxy group at position 4 modulates the reactivity of the pyridine ring and the two chloro-substituents. This electronic influence is critical for controlling the outcome of synthetic transformations. The unique arrangement of these functional groups makes this compound a valuable building block for creating novel compounds with potentially useful properties in fields like pharmaceuticals and agrochemicals, where substituted pyridines are highly valued. chemimpex.comacs.org Its stability and reactivity facilitate the assembly of complex molecules, making it an essential resource for innovation in chemical synthesis. chemimpex.com The focused investigation of this compound is driven by the potential to unlock new synthetic pathways and to develop novel molecules that are otherwise difficult to access.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenylpyridine |

| 3,5-dichloro-4-methylpyridine |

| 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid |

| 5-methoxy-2-methylpyridine |

| 5-Methoxypyridine-2-carboxylic acid |

| 6-Methoxypyridine-2-carboxylic acid |

| Niacin |

| Nicotine |

| Piclamilast |

| Pyridine |

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSAGSNTXMQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855711 | |

| Record name | 2,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-95-2 | |

| Record name | 2,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 4 Methoxypyridine

Strategies for the Construction of the Pyridine (B92270) Core with Specific Halogenation and Alkoxylation Patterns

Achieving the specific 2,5-dichloro-4-methoxy substitution pattern on a pyridine ring necessitates careful strategic planning, whether by modifying a highly substituted precursor or by building the ring from the ground up.

One of the most direct routes to substituted pyridines involves the modification of commercially available or readily synthesized polychlorinated pyridines. This approach leverages the differential reactivity of the chlorine atoms at various positions on the pyridine ring to achieve selective substitution.

The introduction of a methoxy (B1213986) group onto a polychlorinated pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a methoxide (B1231860) source, such as sodium methoxide, displaces a chlorine atom. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridine precursor. The chlorine atoms at the C2, C4, and C6 positions of the pyridine ring are generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

For instance, in a closely related isomer, 2,6-dichloro-4-methoxypyridine (B106899), the synthesis is accomplished by the selective methoxylation of 2,4,6-trichloropyridine. The C4 position is the most reactive site for nucleophilic attack in this precursor, leading to the desired product in high yield. A similar strategy could theoretically be applied to synthesize 2,5-dichloro-4-methoxypyridine, likely starting from 2,4,5-trichloropyridine, where the C4 chlorine would be preferentially displaced by the methoxide nucleophile.

A representative procedure for the synthesis of the isomeric 2,6-dichloro-4-methoxypyridine is detailed below chemicalbook.com:

Reaction Scheme:

| Reactant | Molar eq. | Solvent | Temperature | Time (h) | Yield (%) |

| 2,4,6-Trichloropyridine | 1.0 | DMF | 0°C to RT | 16 | 94 |

| Sodium Methoxide (from NaH and Methanol) | 1.05 |

This table details the synthesis of the isomer 2,6-dichloro-4-methoxypyridine as a representative example of nucleophilic alkoxylation.

An alternative strategy starting from a less halogenated precursor involves the regioselective introduction of chlorine atoms. A logical precursor for this compound would be 2-chloro-4-methoxypyridine. The challenge then lies in selectively chlorinating the C5 position. The existing substituents—the electron-donating methoxy group at C4 and the electron-withdrawing chloro group at C2—exert a combined directing effect on electrophilic chlorination. The C5 position is activated by the C4-methoxy group, making it a plausible target for electrophilic attack.

Modern chlorinating agents offer pathways for such regioselective transformations under mild conditions. Reagents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine (Palau'Chlor) are known for their high activity and selectivity, often targeting the most electron-rich carbon position on a heterocyclic ring tcichemicals.com. The reaction would proceed by activating the C5 position for chlorination while leaving the other positions untouched.

De novo synthesis, or the construction of the pyridine ring from acyclic components, offers a powerful method for assembling highly substituted pyridines that may be difficult to access through derivatization.

Classical methods for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, rely on the condensation of carbonyl compounds with an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. To construct this compound, this would require acyclic precursors already bearing the necessary chloro and methoxy functionalities at the correct positions. This approach offers high flexibility in introducing a wide range of substituents but can be limited by the availability of the requisite complex starting materials.

Cycloaddition reactions represent a more modern and convergent approach to pyridine synthesis. [4+2] cycloadditions, or Diels-Alder reactions, are particularly effective. In the context of pyridine synthesis, this often involves an "inverse-electron-demand" Diels-Alder reaction where an electron-deficient diene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine) wikipedia.org. Following the initial cycloaddition, a retro-Diels-Alder reaction typically occurs, involving the extrusion of a small molecule (like N2) to yield the aromatic pyridine ring wikipedia.org.

To apply this strategy to the synthesis of this compound, one would need to design a triazine and a dienophile that carry the appropriate chloro and methoxy substituents, which upon reaction and rearrangement, would form the desired product. This method provides excellent control over the substitution pattern of the final pyridine product nih.govacs.org.

Synthesis via Ring-Forming Reactions

Directed Metalation and Metal-Halogen Exchange Approaches

Directed metalation and metal-halogen exchange reactions are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. These methods allow for the introduction of a wide range of substituents at positions that might be inaccessible through classical electrophilic aromatic substitution.

Directed Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. In the context of pyridine synthesis, the nitrogen atom itself can act as a directing group, although its influence can be modulated by other substituents on the ring.

For the synthesis of this compound, a plausible strategy involves the directed lithiation of a pre-existing dichloropyridine. Specifically, the lithiation of 2,5-dichloropyridine (B42133) has been shown to be highly regioselective. Treatment of 2,5-dichloropyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can selectively deprotonate the C-4 position. This selectivity is driven by the inductive effects of the two chlorine atoms, which increase the acidity of the C-4 proton.

Once the 4-lithiated intermediate is formed, it can be trapped with a suitable electrophile to introduce the desired methoxy group. While direct methoxylation of organolithium compounds can be challenging, a two-step approach is often more effective. For instance, the lithiated species can be reacted with an electrophilic oxygen source, such as bis(trimethylsilyl)peroxide, followed by alkylation of the resulting phenoxide with a methylating agent like methyl iodide.

Table 1: Proposed Synthesis of this compound via Directed Lithiation

| Step | Reagents and Conditions | Intermediate/Product | Notes |

| 1 | 2,5-Dichloropyridine, LDA, THF, -78 °C | 2,5-Dichloro-4-lithiopyridine | Deprotonation at the C-4 position is favored due to the inductive effects of the chlorine atoms. |

| 2 | 1) Bis(trimethylsilyl)peroxide; 2) Methyl iodide | This compound | A two-step sequence for the introduction of the methoxy group. |

It is important to note that the choice of base and reaction conditions is crucial to avoid side reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring. The use of sterically hindered lithium amides at low temperatures generally minimizes these undesired pathways.

Halogen-Dance Rearrangements in Pyridine Systems

The halogen-dance rearrangement is a fascinating and synthetically useful isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. This process proceeds through a series of deprotonation and metal-halogen exchange steps, ultimately leading to the thermodynamically most stable organometallic intermediate.

In pyridine systems, the halogen dance can be a powerful tool for accessing substitution patterns that are difficult to obtain through other means. The regioselectivity of the rearrangement is influenced by the substitution pattern of the starting material and the reaction conditions.

A potential, though less direct, approach to this compound could involve a halogen-dance rearrangement of a trihalogenated pyridine precursor. For instance, starting with a 2,3,5-trihalopyridine, treatment with a strong base could initiate a halogen dance, potentially leading to a rearranged intermediate that could be functionalized to introduce the methoxy group. The driving force for the rearrangement would be the formation of a more stable lithiated species, which is often influenced by the presence of other directing groups.

While a specific halogen-dance rearrangement leading directly to the 2,5-dichloro-4-methoxy substitution pattern has not been extensively documented, the principles of this reaction suggest its potential applicability. The success of such a strategy would depend on the careful selection of the starting trihalopyridine and the ability to control the regiochemical outcome of the rearrangement and subsequent functionalization.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental footprint of chemical syntheses, advanced techniques such as microwave-assisted synthesis and the use of specialized catalyst systems are increasingly being employed in pyridine chemistry.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, MAOS can often lead to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.

In the context of synthesizing substituted pyridines, microwave irradiation can be particularly advantageous for reactions that are sluggish or require harsh conditions under conventional heating. For example, nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy group onto a dichlorinated pyridine ring could potentially be accelerated using microwave heating.

Table 2: Potential Microwave-Assisted Synthesis of this compound

| Starting Material | Reagents | Conditions | Product | Potential Advantages |

| 2,4,5-Trichloropyridine | Sodium methoxide, Methanol | Microwave irradiation | This compound | Reduced reaction time, improved yield, enhanced regioselectivity. |

The use of microwave synthesis could also be beneficial in the directed lithiation approach by potentially reducing the time required for the lithiation and subsequent electrophilic trapping steps, while maintaining the necessary low temperatures through controlled microwave power output.

Catalyst Systems for Enhanced Regioselectivity and Yield

While the synthesis of this compound may not directly involve C-H activation, catalytic methods can be envisioned for the key bond-forming steps. For instance, the regioselective chlorination of a 4-methoxypyridine (B45360) precursor could be achieved using a catalyst that directs the chlorinating agent to the desired positions. Similarly, a catalyst could be employed to facilitate the regioselective methoxylation of a dichloropyridine.

Palladium- and copper-based catalysts are widely used in cross-coupling reactions to form C-O bonds. A potential catalytic approach to this compound could involve the palladium-catalyzed coupling of a 2,5-dichloropyridin-4-ol or its corresponding triflate with a methoxide source. The choice of ligand for the palladium catalyst would be critical in achieving a high yield and preventing side reactions.

Table 3: Potential Catalytic Approach for the Synthesis of this compound

| Substrate | Reagent | Catalyst System | Product |

| 2,5-Dichloropyridin-4-ol triflate | Sodium methoxide | Pd(OAc)2, suitable phosphine (B1218219) ligand | This compound |

Further research into the development of catalyst systems specifically designed for the regioselective functionalization of polychlorinated pyridines would be highly beneficial for the efficient synthesis of this compound and related compounds.

Reactivity and Reaction Mechanisms of 2,5 Dichloro 4 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing 2,5-dichloro-4-methoxypyridine. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the inductive effects of the chlorine atoms and the nitrogen heteroatom, facilitates the attack of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the rate and regioselectivity of the substitution.

Positional Selectivity in Substitution Reactions

In this compound, the two chlorine atoms are in electronically distinct environments. The chlorine at the C-2 position is ortho to the ring nitrogen, while the chlorine at the C-5 position is meta. Nucleophilic attack on pyridines is strongly favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. wuxiapptec.com This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. wuxiapptec.comwikipedia.org

Conversely, attack at the meta positions (C-3, C-5) does not allow for this delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower reaction rate. Therefore, in this compound, nucleophilic aromatic substitution is expected to occur selectively at the C-2 position, displacing the C-2 chlorine. The C-5 chlorine is predicted to be significantly less reactive under SNAr conditions. The methoxy (B1213986) group at the C-4 position, being para to the C-2 chlorine, can exert an electronic influence; however, the directing effect of the ring nitrogen is the dominant factor in determining the site of substitution.

Mechanisms of Halogen Displacement by Various Nucleophiles

The general mechanism for SNAr at the C-2 position of this compound involves the initial attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine. This forms a tetrahedral Meisenheimer complex. The aromaticity of the ring is temporarily broken, but the negative charge is stabilized by resonance, with delocalization over the ring and onto the nitrogen atom. In the second, typically fast, step, the chloride ion is eliminated as the leaving group, and the aromaticity of the pyridine ring is restored, yielding the 2-substituted product.

Primary and secondary amines are common nucleophiles in SNAr reactions with chloropyridines. The reaction of this compound with an amine (R¹R²NH) would proceed by attack of the amine's lone pair of electrons on the C-2 position. A subsequent deprotonation step, often facilitated by a second equivalent of the amine or an added base, would occur alongside or after the formation of the intermediate to yield the neutral substitution product. The reaction is generally regioselective for the C-2 position due to the electronic activation provided by the pyridine nitrogen.

Table 1: Representative SNAr Reactions of Dichloropyrimidines with Amine Nucleophiles

| Electrophile | Nucleophile | Base | Solvent | Position of Substitution | Yield (%) |

| 2,4-Dichloro-5-nitropyrimidine | Aniline | NaHCO₃ | Acetonitrile | C-4 | 95 |

| 2,4-Dichloro-5-cyanopyrimidine | Morpholine | DIPEA | THF | C-4 | 88 |

| 2,4-Dichloro-5-fluoropyrimidine | Benzylamine | K₂CO₃ | DMF | C-4 | 92 |

Data compiled from studies on pyrimidine (B1678525) reactivity, which show a general preference for C-4 substitution in that system. In the case of this compound, the preference would be for C-2.

Alkoxides (RO⁻) and phenoxides (ArO⁻), being strong nucleophiles, readily displace halides in activated systems. The reaction of sodium methoxide (B1231860), for instance, with this compound would involve the methoxide ion attacking the C-2 position. This would lead to the formation of 2-chloro-4,5-dimethoxypyridine following the expulsion of the chloride ion. The reaction is typically carried out in the corresponding alcohol as the solvent or in an inert aprotic solvent like DMF or THF.

Table 2: Representative SNAr Reactions with O-Nucleophiles

Note: This table illustrates typical SNAr reactions of chloro-heterocycles with alkoxides. The selectivity for C-2 is predicted for this compound.

| Electrophile | Nucleophile | Solvent | Position of Substitution | Product |

| 2,4,6-Trichloropyridine | Sodium Methoxide | Methanol | C-4 | 2,6-Dichloro-4-methoxypyridine (B106899) |

| 2-Chloropyridine | Sodium Methoxide | Methanol | C-2 | 2-Methoxypyridine |

| 2-Chloro-5-nitropyridine | Sodium Phenoxide | DMF | C-2 | 5-Nitro-2-phenoxypyridine |

Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. The reaction with a thiolate, such as sodium thiophenoxide (PhSNa), would proceed selectively at the C-2 position of this compound to yield 2-chloro-4-methoxy-5-(phenylthio)pyridine. These reactions are often rapid and can be performed under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the regioselectivity of cross-coupling is determined by the mechanism of oxidative addition of the palladium(0) complex to the carbon-chlorine bond.

The conventional reactivity trend for oxidative addition to chloropyridines favors the position adjacent to the nitrogen (C-2) due to its lower electron density. However, this selectivity can be highly dependent on the specific reaction conditions, including the palladium catalyst, the ligands employed, the base, and the solvent.

For the related substrate 2,5-dichloropyridine (B42133), studies have shown that selectivity can be controlled. While many catalyst systems favor coupling at the C-2 position, it has been demonstrated that under ligand-free "Jeffery" conditions, a Suzuki coupling can proceed with unprecedented selectivity at the C-5 position. nih.gov This reversal of selectivity is thought to be related to the involvement of multinuclear palladium species or nanoparticles as the active catalyst. nih.gov Similarly, for 2,4-dichloropyridines, the choice of ligand and catalyst can be used to selectively functionalize either the C-2 or C-4 position. acs.org

This dichotomy in selectivity makes substrates like this compound valuable building blocks, as either chlorine atom can potentially be addressed by carefully selecting the cross-coupling conditions. For example, a Suzuki-Miyaura reaction with an arylboronic acid could be directed to either the C-2 or C-5 position, allowing for the stepwise synthesis of complex di-substituted pyridines.

Table 3: Regioselectivity in Palladium-Catalyzed Suzuki Coupling of Dichloropyridines

| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃, H₂O/DMF | C-2 Coupling | nih.gov |

| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃, Dioxane | C-2 Coupling | Conventional |

| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | TBAB, K₂CO₃, H₂O | C-5 Coupling | nih.gov |

| 2,4-Dichloropyridine | (4-methoxyphenyl)boronic acid | Pd/IPr | K₃PO₄, THF/H₂O | C-4 Coupling | nih.gov |

TBAB = Tetrabutylammonium bromide; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. youtube.com In polychlorinated heteroaromatics like this compound, the challenge and synthetic opportunity lie in achieving site-selective coupling.

In dihalogenated N-heteroarenes, the halide positioned adjacent to the nitrogen atom (the C-2 or α-position) is conventionally more reactive in palladium-catalyzed cross-coupling reactions. youtube.com This enhanced reactivity is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C-2 position more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. For 2,5-dichloropyridine, all previously reported cross-coupling reactions with structurally confirmed products proceeded through the cleavage of the C2-Cl bond. youtube.com

However, groundbreaking research has demonstrated that this conventional selectivity can be inverted. Under specific "ligand-free" conditions, referred to as Jeffery conditions, the cross-coupling of 2,5-dichloropyridine can occur with unprecedented preference at the C-5 position. youtube.com While the yields were modest, this finding is significant as it opens up new synthetic pathways that were previously inaccessible. This atypical C-5 selectivity is hypothesized to arise from the involvement of multinuclear palladium species or palladium nanoparticles that operate under these ligand-less conditions. youtube.com

For this compound, the methoxy group at the C-4 position introduces an additional electronic factor. As a resonance-donating group, it can influence the electron density at both the C-2 and C-5 positions, potentially modulating the inherent reactivity differences.

The choice of ligand coordinated to the palladium catalyst is a critical factor in controlling the regioselectivity of cross-coupling reactions. nih.govwiley.com In the coupling of dihalogenated heteroarenes, sterically hindered and electron-rich phosphine (B1218219) ligands can often override the intrinsic reactivity of the substrate to direct the reaction to a specific site. nih.gov

For instance, in the related case of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote coupling at the C-4 position with high selectivity, which is contrary to the conventional reactivity at the C-2 position. youtube.com This demonstrates that selectivity is clearly under ligand control. While specific studies on this compound are limited, these principles suggest that a systematic screening of ligands could enable selective functionalization at either the C-2 or C-5 position. The interplay between the ligand's steric bulk, electronic properties, and the substrate's intrinsic reactivity determines the outcome of the reaction.

| Substrate | Reaction Conditions | Major Product | Selectivity (C5:C2) | Reference |

|---|---|---|---|---|

| 2,5-Dichloropyridine | Conventional Pd/Ligand System | 2-Aryl-5-chloropyridine | Minor:Major | youtube.com |

| 2,5-Dichloropyridine | Ligand-Free "Jeffery" Conditions | 5-Aryl-2-chloropyridine | >99:1 | youtube.com |

| 2,4-Dichloropyridine | Pd / Sterically Hindered NHC Ligand | 4-Aryl-2-chloropyridine | ~10:1 (C4:C2) | youtube.com |

Stille Coupling and Other Organotin Reagent Applications

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction involving an organotin compound and an organic electrophile. nih.gov Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups. nih.gov

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govresearchgate.net The reactivity of organic halides in the Stille coupling generally follows the order I > Br > OTf >> Cl. The coupling of aryl chlorides, such as those in this compound, is challenging and typically requires specialized conditions, including the use of electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition step. libretexts.org

In the context of this compound, a regioselective Stille coupling would be expected to favor the more reactive C-2 position under standard conditions. Achieving selective coupling at the C-5 position would likely necessitate carefully optimized conditions, potentially involving specific ligands or additives like Cu(I) salts, which are known to accelerate the transmetalation step. libretexts.org

| Step | Description | Key Factors |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Cl bond. | Rate-limiting for chlorides; requires electron-rich, bulky ligands. |

| Transmetalation | The organic group is transferred from tin to palladium. | Can be accelerated by Cu(I) additives. |

| Reductive Elimination | The new C-C bond is formed, releasing the product. | Generally fast; promoted by sterically demanding ligands. |

Heck Reaction and Olefin Functionalization

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for forming substituted alkenes and for olefin functionalization. sigmaaldrich.comdntb.gov.ua The reaction typically proceeds with a Pd(0) catalyst and a base. sigmaaldrich.com

The mechanism involves the oxidative addition of the aryl halide to the palladium center, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.

For this compound, the Heck reaction would introduce a vinyl group at either the C-2 or C-5 position. Similar to other cross-coupling reactions, the C-2 position is expected to be more reactive. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. Intramolecular Heck reactions are particularly efficient and often exhibit high levels of regio- and stereocontrol.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a widely used method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The catalytic cycle is believed to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide species. The copper acetylide is formed in the copper cycle, where the terminal alkyne reacts with the Cu(I) salt in the presence of the base. Reductive elimination from the palladium complex then yields the aryl-alkyne product.

When applied to this compound, the Sonogashira coupling would lead to the formation of an alkynylpyridine. The regioselectivity would again be a key consideration. For dichloroaryl substrates, the alkynylation generally occurs at the more electrophilic site. Therefore, selective coupling at the C-2 position of this compound would be the expected outcome under standard Sonogashira conditions. Achieving C-5 selectivity would require overcoming this inherent electronic preference.

Other Transformations

Beyond palladium-catalyzed cross-coupling reactions, the chlorine substituents on this compound make it a suitable substrate for other important transformations, most notably nucleophilic aromatic substitution (SNAr).

The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, especially at the C-2 and C-4 positions. youtube.com In a typical SNAr mechanism, the nucleophile adds to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized. sigmaaldrich.com Subsequent elimination of the leaving group (chloride) restores the aromaticity. sigmaaldrich.com

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial transformation for the selective removal of halogen atoms from a molecule. In the context of this compound, this process can be employed to synthesize mono-chloro or fully dehalogenated methoxypyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. Common strategies for the reductive dehalogenation of aryl chlorides, including dichloropyridines, involve catalytic hydrogenation or the use of reducing metals.

Catalytic Hydrogenation:

One of the most prevalent methods for dehalogenation is catalytic hydrogenation, typically employing a palladium catalyst supported on carbon (Pd/C). wikipedia.orgcommonorganicchemistry.com This method involves the use of hydrogen gas (H₂) or a hydrogen transfer reagent as the hydrogen source. The general mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by hydrogenolysis of the resulting aryl-palladium intermediate to regenerate the catalyst and yield the dehalogenated product.

For dichlorinated pyridines, the reaction conditions can be tuned to achieve selective mono-dehalogenation or complete dehalogenation. The choice of solvent, temperature, pressure, and the nature of the hydrogen source can influence the outcome of the reaction. While specific studies on this compound are not extensively detailed in the available literature, analogous transformations on other chlorinated pyridines suggest that solvents like ethanol, methanol, or ethyl acetate (B1210297) are commonly used. arizona.edu

Catalytic Transfer Hydrogenation:

A variation of catalytic hydrogenation is catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen. Common hydrogen donors include formate (B1220265) salts, such as ammonium (B1175870) formate or sodium formate, in the presence of a palladium catalyst. This method is often considered safer and more convenient for laboratory-scale synthesis. The reaction proceeds through a similar catalytic cycle, with the formate salt serving as the source of hydride.

Dechlorination using Zinc:

An alternative approach to reductive dehalogenation involves the use of reducing metals, with zinc dust being a common choice for the dechlorination of polychlorinated pyridines. google.comgoogle.com These reactions are typically carried out in an acidic medium, such as acetic acid, or in the presence of an alkaline reagent and a phase transfer catalyst. The mechanism involves the single electron transfer from the zinc metal to the chlorinated pyridine, leading to the formation of a radical anion which then expels a chloride ion. Subsequent protonation yields the dehalogenated pyridine. The reactivity and selectivity of this method can be influenced by the reaction conditions, including the pH of the medium.

Below is an interactive data table summarizing potential conditions for the reductive dehalogenation of chloro-pyridines, which could be adapted for this compound.

| Reagent/Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Potential Products |

| 10% Pd/C | H₂ (gas) | Ethanol | 25-80 | 1-50 atm | 2-Chloro-4-methoxypyridine, 5-Chloro-4-methoxypyridine, 4-Methoxypyridine (B45360) |

| 10% Pd/C | Ammonium formate | Methanol | 25-60 | Atmospheric | 2-Chloro-4-methoxypyridine, 5-Chloro-4-methoxypyridine, 4-Methoxypyridine |

| Zinc dust | Acetic Acid | Acetic Acid | 50-100 | Atmospheric | 2-Chloro-4-methoxypyridine, 5-Chloro-4-methoxypyridine, 4-Methoxypyridine |

Modifications of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring is an ether linkage that can be cleaved under specific conditions to yield the corresponding pyridinol. This transformation is significant as it allows for the introduction of other functional groups at this position.

Demethylation using Pyridinium (B92312) Hydrochloride:

A well-established method for the demethylation of aryl methyl ethers is the use of molten pyridinium hydrochloride. mdma.chresearchgate.netgoogle.com This reagent serves as both an acid catalyst and a high-boiling solvent. The reaction is typically carried out by heating the substrate with an excess of pyridinium hydrochloride at elevated temperatures, often in the range of 180-210 °C. The mechanism involves the protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. This method has been successfully applied on a multikilogram scale for the demethylation of other methoxy-substituted aromatic compounds. researchgate.net

Demethylation using Boron Tribromide:

Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl methyl ethers. The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures. The Lewis acidic boron atom coordinates to the ether oxygen, activating it for nucleophilic attack by a bromide ion on the methyl group. This method is often preferred for its high efficiency and the ability to be carried out under milder conditions compared to the pyridinium hydrochloride method.

The following interactive data table outlines potential conditions for the modification of the methoxy group in methoxy-pyridines, which could be applicable to this compound.

| Reagent | Solvent | Temperature (°C) | Reaction Time | Product |

| Pyridinium hydrochloride | None (molten) | 180-210 | 1-4 hours | 2,5-Dichloro-4-hydroxypyridine |

| Boron tribromide (BBr₃) | Dichloromethane | -78 to 25 | 1-12 hours | 2,5-Dichloro-4-hydroxypyridine |

It is important to note that the reactivity of this compound in these transformations will be influenced by the electronic effects of the two chlorine atoms. The electron-withdrawing nature of the chlorine atoms can affect the electron density on both the pyridine ring and the methoxy group, potentially influencing the reaction rates and the optimal conditions required for these transformations.

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The calculated monoisotopic mass of 2,5-Dichloro-4-methoxypyridine (C₆H₅³⁵Cl₂NO) is 179.9751 g/mol .

A key feature in the mass spectrum of a compound containing chlorine is the isotopic pattern. Due to the natural abundance of two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion (M⁺) peak will appear as a cluster of peaks. For a molecule with two chlorine atoms, this cluster will have a characteristic ratio of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several predictable pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds is the cleavage of the O-CH₃ bond, resulting in a significant [M-15]⁺ peak.

Loss of a chlorine atom (•Cl): The loss of a chlorine radical would lead to an [M-35]⁺ peak.

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can eject a molecule of CO, leading to an [M-15-28]⁺ or [M-43]⁺ fragment.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 180 | [C₆H₅Cl₂NO]⁺ | Molecular Ion (M⁺) |

| 165 | [C₅H₂Cl₂NO]⁺ | •CH₃ |

| 145 | [C₆H₅ClNO]⁺ | •Cl |

| 137 | [C₄H₂Cl₂N]⁺ | •CH₃, CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands are expected for the aromatic ring, methoxy (B1213986) group, and carbon-chlorine bonds. pw.edu.plresearchgate.netcdnsciencepub.commdpi.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850 - 2980 | C-H Stretch | Methoxy (-OCH₃) |

| 1550 - 1600 | C=N Stretch | Aromatic (Pyridine Ring) |

| 1400 - 1500 | C=C Stretch | Aromatic (Pyridine Ring) |

| 1240 - 1280 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1000 - 1100 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been found in the searched literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal.

If a single crystal of the compound were analyzed, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Based on studies of similar dichloropyridine derivatives, the pyridine (B92270) ring is expected to be essentially planar. nih.goviucr.orgnih.gov The analysis would reveal the orientation of the methoxy group relative to the plane of the ring. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact in the crystal lattice. Potential intermolecular interactions that could be observed include π–π stacking between the pyridine rings and halogen bonding involving the chlorine atoms. nih.gov

Applications in Specialized Chemical Synthesis

Role as a Key Intermediate in Medicinal Chemistry

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. The strategic placement of chloro and methoxy (B1213986) substituents on the pyridine core of 2,5-Dichloro-4-methoxypyridine offers medicinal chemists multiple reactive sites for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound has been identified as a key starting material in the synthesis of complex pharmaceutical intermediates. A notable example is its use in the preparation of precursors for cyclin-dependent kinase (CDK) inhibitors. google.com CDKs are a family of enzymes that play a crucial role in regulating the cell cycle, and their deregulation is a hallmark of many cancers.

A patented synthetic route demonstrates the utility of this compound in preparing (R)-tert-butyl 3-((5-chloro-4-methylpyrimidin-2-yl)amino)pyrrolidine-l-carboxylate. google.com This complex molecule is a building block for the synthesis of potent and selective CDK inhibitors. The synthesis showcases the chemical versatility of this compound, where its inherent reactivity is harnessed to construct the larger, more complex structures required for therapeutic agents.

Table 1: Example of an API Intermediate Synthesized from this compound

| Starting Material | Synthesized Intermediate | Therapeutic Target | Reference |

| This compound | (R)-tert-butyl 3-((5-chloro-4-methylpyrimidin-2-yl)amino)pyrrolidine-l-carboxylate | Cyclin-Dependent Kinases (CDKs) | google.com |

Development of Therapeutic Agents with Pyridine Scaffolds

The pyridine scaffold is a fundamental component in a wide array of therapeutic agents due to its ability to form hydrogen bonds and engage in various interactions with biological targets such as enzymes and receptors. The incorporation of the this compound moiety into a larger molecule can significantly influence its pharmacological properties, including potency, selectivity, and metabolic stability.

The development of CDK inhibitors, as mentioned previously, is a prime example of how this pyridine-based intermediate contributes to the creation of targeted cancer therapies. google.com By serving as a foundational element, this compound enables the construction of molecules designed to fit into the ATP-binding pocket of specific CDKs, thereby inhibiting their function and halting the proliferation of cancer cells. The precise arrangement of the chloro and methoxy groups on the pyridine ring can be crucial for achieving the desired binding affinity and selectivity for the target kinase.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. While extensive SAR studies specifically detailing derivatives of this compound are not widely available in the public domain, the principles of SAR can be applied to understand its potential.

In the context of kinase inhibitors, for instance, the chlorine atoms on the pyridine ring can be substituted with other functional groups to probe interactions within the enzyme's active site. The methoxy group can also be modified to alter the compound's solubility, electronic properties, and metabolic stability. Each modification would generate a new derivative whose biological activity would be tested, contributing to a broader understanding of the SAR for that particular class of therapeutic agents. The findings from such studies are instrumental in optimizing lead compounds to enhance their efficacy and reduce potential side effects.

Utility in Agrochemical Development

The pyridine ring is also a common feature in many agrochemicals, including herbicides and insecticides. The specific substitution pattern of this compound makes it a potential precursor for the development of novel crop protection agents. The presence of chlorine atoms can enhance the biological activity and stability of the final product.

Precursor for Herbicides and Insecticides

While specific, commercialized herbicides or insecticides directly synthesized from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in known agrochemicals. For example, chlorinated pyridines are the backbone of several important herbicides, such as picloram. The synthesis of such compounds involves the controlled introduction of functional groups onto the pyridine ring.

The reactivity of the chlorine atoms in this compound allows for nucleophilic substitution reactions, enabling the attachment of various side chains that can confer herbicidal or insecticidal properties. The methoxy group can influence the compound's uptake and translocation within the target pest or weed.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. Investigations using DFT for 2,5-Dichloro-4-methoxypyridine would provide valuable insights into its stability, reactivity, and electronic properties.

HOMO-LUMO Analysis for Reaction Pathways

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, a HOMO-LUMO analysis would help in predicting its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. Currently, there are no published studies containing the calculated HOMO-LUMO energies or the energy gap for this specific compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, as well as the sites of electrophilic and nucleophilic attack. An ESP map of this compound would visually represent its reactive sites. However, no such maps have been published in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the exploration of different conformations and the study of intermolecular interactions. An MD simulation of this compound could reveal the flexibility of the molecule and how it interacts with other molecules, such as solvents or biological macromolecules. This information is particularly relevant for understanding its physical properties and potential biological activity. At present, no conformational analysis or intermolecular interaction studies using MD simulations for this compound are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for designing new derivatives with enhanced potency and selectivity. To develop a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activity would be required. As this compound is primarily used as a building block in chemical synthesis, and no systematic study of its derivatives' biological activity is available, the development of a QSAR model is not currently feasible.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. While experimental spectroscopic data for this compound may exist, theoretical predictions based on quantum chemical calculations have not been reported.

Q & A

Q. What are the optimized synthetic routes for 2,5-dichloro-4-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyridine derivatives. For example, nucleophilic substitution of 4-hydroxypyridine derivatives with methylating agents (e.g., methyl iodide) under basic conditions, followed by selective chlorination using POCl₃ or PCl₅. Key parameters include:

- Temperature : 80–100°C for methoxylation .

- Catalysts : Use of acetic acid or HCl to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Contradictions in yield may arise from competing side reactions (e.g., over-chlorination), which require precise stoichiometric control .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and distinct aromatic protons split by adjacent chlorines .

- Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H]⁺ at m/z 192.0 (C₆H₅Cl₂NO⁺) .

- X-ray Crystallography : For definitive confirmation, use SHELX programs to resolve crystal structures, focusing on Cl···Cl and Cl···O non-covalent interactions .

Q. What are the recommended methods for purifying this compound to >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) to remove polar impurities .

- Distillation : Vacuum distillation at 120–130°C (1–2 mmHg) for large-scale purification .

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) for analytical-grade purity .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Short-term : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group .

- Long-term : Lyophilize and store at -20°C with desiccants (silica gel) to avoid Cl⁻ leaching .

Advanced Research Questions

Q. What computational methods are effective for studying the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps and electrostatic potential maps. The methoxy group lowers electron density at the 4-position, enhancing electrophilic substitution reactivity .

- Correlation-energy functionals : Apply Colle-Salvetti-type formulas to model Cl···Cl van der Waals interactions in crystal packing .

Q. How do substituent effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The 2- and 5-chloro positions are more reactive than the 4-methoxy group. Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C) for selective arylations .

- Contradictions : Steric hindrance from the methoxy group may reduce yields in bulkier ligand systems, requiring optimization of catalyst loading .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Crystal Engineering : Utilize supramolecular synthons (e.g., Cl···Cl and C–H···O interactions) to direct packing. Slow evaporation from acetone/hexane (1:4) yields monoclinic crystals .

- Twinned Data : SHELXL refinement with HKLF5 format is recommended for resolving twinning artifacts .

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.